molecular formula C8H5FN2 B13063312 4-Fluoro-2,7-naphthyridine

4-Fluoro-2,7-naphthyridine

Cat. No.: B13063312
M. Wt: 148.14 g/mol
InChI Key: ANZYSINVRNVPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused pyridine rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-naphthyridine typically involves the reaction of 2,7-naphthyridine with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine donor, such as potassium fluoride, reacts with 2,7-dichloronaphthyridine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between base pairs, disrupting the DNA structure and inhibiting essential biological processes. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

4-fluoro-2,7-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H

InChI Key

ANZYSINVRNVPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.